2,2'-Dimethoxy-4,4'-bipyridine

Übersicht

Beschreibung

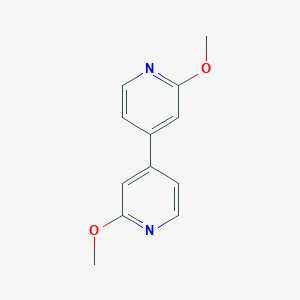

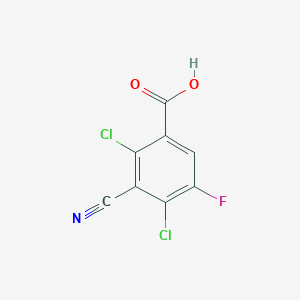

2,2’-Dimethoxy-4,4’-bipyridine is a chemical compound with the empirical formula C12H12N2O2 . It is used as a ligand in the preparation of transition metal complexes . This compound is also known for its role in the greener oxidation of alcohols under aerobic conditions .

Molecular Structure Analysis

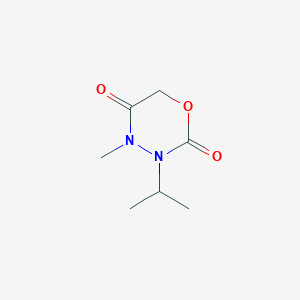

The molecular structure of 2,2’-Dimethoxy-4,4’-bipyridine is characterized by two pyridine rings connected at the 2 and 2’ positions, with methoxy groups (-OCH3) attached at the 4 and 4’ positions . The average mass of the molecule is 216.236 Da .Chemical Reactions Analysis

2,2’-Dimethoxy-4,4’-bipyridine is a reactive compound that can undergo nucleophilic attack on protonated molecules . It has been used as a ligand in the preparation of transition metal complexes .Physical And Chemical Properties Analysis

2,2’-Dimethoxy-4,4’-bipyridine has a melting point of 168-171 °C (lit.) . It has a high value for protonation and is able to react with water vapor in the air to form hydroxide .Wissenschaftliche Forschungsanwendungen

Catalytic Activity in Carbon Dioxide Reduction

2,2'-Dimethoxy-4,4'-bipyridine, among other bipyridine derivatives, has been studied for its role in improving the catalytic activity of certain complexes in the reduction of carbon dioxide to carbon monoxide. A study by Smieja and Kubiak (2010) explored Re(bipy)(CO)3Cl complexes with various bipyridine ligands, including 2,2'-Dimethoxy-4,4'-bipyridine, highlighting its potential in carbon dioxide reduction mechanisms (Smieja & Kubiak, 2010).

Spectroscopic and Excited-State Properties

The spectroscopic and excited-state properties of luminescent rhenium(I) N-heterocyclic carbene complexes containing 2,2'-Dimethoxy-4,4'-bipyridine have been investigated, highlighting its significance in the field of organometallic chemistry. This research by Xue et al. (1998) provides insights into the molecular structures and absorption properties of these complexes (Xue et al., 1998).

Synthesis and Characterization

Neumann and Vögtle (1989) explored the synthesis of 4,4′-Donor-Substituted and 6,6′-Difunctionalized 2,2′-Bipyridines, including 2,2'-Dimethoxy-4,4'-bipyridine. Their work contributed to the understanding of synthetic pathways and functionalization of bipyridines (Neumann & Vögtle, 1989).

Biological Properties of Gold(III) Compounds

In a study by Casini et al. (2010), square planar gold(III) complexes containing functionalised bipyridine ligands, including 2,2'-Dimethoxy-4,4'-bipyridine, were examined for their biological properties. This research contributes to the understanding of the interaction of such complexes with biological molecules (Casini et al., 2010).

Mediator Design for Glucose Oxidase

Zakeeruddin et al. (1992) studied tris-(4,4′-substituted-2,2′-bipyridine) complexes of various metals, including the use of 2,2'-Dimethoxy-4,4'-bipyridine, to act as electron-transfer mediators for enzymes like glucose oxidase. This research is significant for developing biosensors and studying redox proteins (Zakeeruddin et al., 1992).

Light Conversion in Ruthenium Complexes

Research by Nazeeruddin et al. (1990) focused on CN-bridged trinuclear Ru complexes for solar light harvesting, utilizing ligands like 2,2'-Dimethoxy-4,4'-bipyridine. This study is crucial for understanding light-to-electricity conversion in photovoltaic applications (Nazeeruddin et al., 1990).

Copper-Catalysed Oxidative Coupling

Aubel et al. (2001) investigated the role of 2,2'-Dimethoxy-4,4'-bipyridine in copper-catalysed oxidative coupling processes. This study contributes to the understanding of how substituents on bipyridines can influence catalytic activity (Aubel et al., 2001).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-methoxy-4-(2-methoxypyridin-4-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-15-11-7-9(3-5-13-11)10-4-6-14-12(8-10)16-2/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVEFTYPMUQYVTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1)C2=CC(=NC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90567031 | |

| Record name | 2,2'-Dimethoxy-4,4'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90567031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2'-Dimethoxy-4,4'-bipyridine | |

CAS RN |

142929-11-1 | |

| Record name | 2,2′-Dimethoxy-4,4′-bipyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142929-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Dimethoxy-4,4'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90567031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-hydroxyfuro[4,3,2-de]chromen-4(2H)-one](/img/structure/B175559.png)

![3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one](/img/structure/B175560.png)